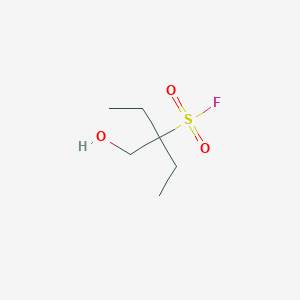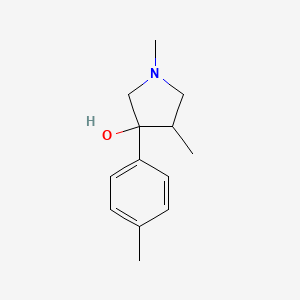
(3-Ethyl-6-methylpyridin-2-YL)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Ethyl-6-methylpyridin-2-yl)methanol: is an organic compound with the molecular formula C₉H₁₃NO It is a derivative of pyridine, featuring an ethyl group at the third position, a methyl group at the sixth position, and a hydroxymethyl group at the second position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3-Ethyl-6-methylpyridin-2-yl)methanol can be achieved through several methods. One common approach involves the alkylation of 2-hydroxymethylpyridine with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions: (3-Ethyl-6-methylpyridin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: (3-Ethyl-6-methylpyridin-2-yl)carboxylic acid.
Reduction: (3-Ethyl-6-methylpyridin-2-yl)methanamine.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: (3-Ethyl-6-methylpyridin-2-yl)methanol is used as a building block in the synthesis of more complex organic molecules
Biology: In biological research, this compound is studied for its potential as a ligand in coordination chemistry. It can form complexes with metal ions, which are investigated for their biological activities.
Medicine: The compound is explored for its potential pharmacological properties. Derivatives of this compound are being studied for their activity against various diseases, including cancer and neurological disorders.
Industry: In the industrial sector, this compound is used as an intermediate in the production of agrochemicals and pharmaceuticals. Its versatility in chemical reactions makes it a valuable component in manufacturing processes.
Mecanismo De Acción
The mechanism of action of (3-Ethyl-6-methylpyridin-2-yl)methanol involves its interaction with specific molecular targets. In biological systems, it can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific derivative and its intended application.
Comparación Con Compuestos Similares
(3-Ethyl-6-methylpyridin-2-yl)methanamine: A reduced form of (3-Ethyl-6-methylpyridin-2-yl)methanol with an amine group.
(3-Ethyl-6-methylpyridin-2-yl)carboxylic acid: An oxidized form with a carboxyl group.
(3-Ethyl-6-methylpyridin-2-yl)ethyl ether: A substituted derivative with an ethyl ether group.
Uniqueness: this compound is unique due to its hydroxymethyl group, which allows for a wide range of chemical modifications. This versatility makes it a valuable compound in synthetic chemistry and various research applications.
Propiedades
Fórmula molecular |
C9H13NO |
|---|---|
Peso molecular |
151.21 g/mol |
Nombre IUPAC |
(3-ethyl-6-methylpyridin-2-yl)methanol |
InChI |
InChI=1S/C9H13NO/c1-3-8-5-4-7(2)10-9(8)6-11/h4-5,11H,3,6H2,1-2H3 |
Clave InChI |
GITOBLGVUONBMI-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(N=C(C=C1)C)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[3-(Butan-2-yloxy)-1,2-oxazol-5-yl]acetic acid](/img/structure/B13206414.png)
![[(1S,2S)-2-amino-2-(methoxycarbonyl)cyclopropyl]acetic acid hydrochloride](/img/structure/B13206420.png)
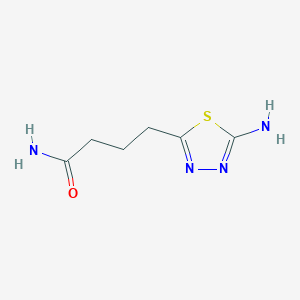
![2-[(3-Methylphenyl)sulfanyl]acetaldehyde](/img/structure/B13206433.png)
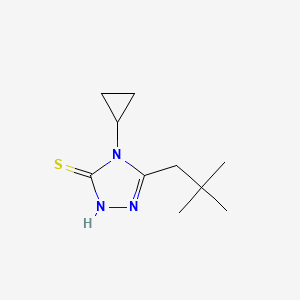
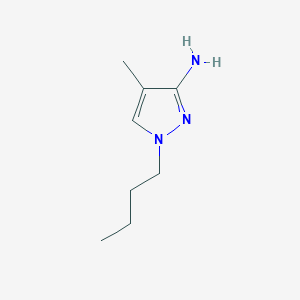
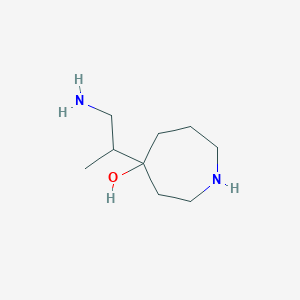
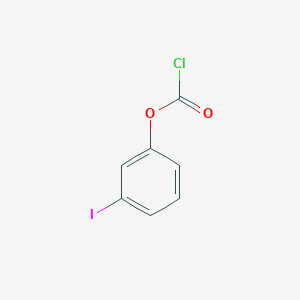
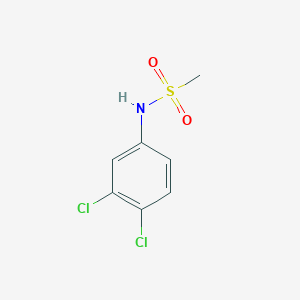
![1-[5-Bromo-2-hydroxy-3-(propan-2-YL)phenyl]propan-1-one](/img/structure/B13206470.png)

![3-[(Benzyloxy)methyl]-3-(bromomethyl)bicyclo[3.1.0]hexane](/img/structure/B13206474.png)
